molecular formula C11H14O B13285588 2-(4-Cyclopropylphenyl)ethan-1-ol

2-(4-Cyclopropylphenyl)ethan-1-ol

Cat. No.: B13285588
M. Wt: 162.23 g/mol
InChI Key: KSERCPRKNNXRMV-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H14O It features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylphenyl)ethan-1-ol typically involves the reaction of 4-cyclopropylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-cyclopropylbenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and more efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4).

    Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of an acid catalyst.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4) is commonly used for oxidizing the alcohol group to a ketone.

    Esterification: Carboxylic acids and acid catalysts such as sulfuric acid (H2SO4) are used for esterification reactions.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Esterification: The major products are esters formed by the reaction of the hydroxyl group with carboxylic acids.

    Substitution: The major products depend on the specific electrophilic reagent used and the position of substitution on the aromatic ring.

Scientific Research Applications

2-(4-Cyclopropylphenyl)ethan-1-ol is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving the interaction of small molecules with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and reactivity, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)ethan-1-ol
  • 2-(4-Ethylphenyl)ethan-1-ol
  • 2-(4-Propylphenyl)ethan-1-ol

Uniqueness

2-(4-Cyclopropylphenyl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct electronic properties compared to other alkyl-substituted phenyl ethanols. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)ethanol

InChI

InChI=1S/C11H14O/c12-8-7-9-1-3-10(4-2-9)11-5-6-11/h1-4,11-12H,5-8H2

InChI Key

KSERCPRKNNXRMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)CCO

Origin of Product

United States

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